molecular formula C18H18N2O3 B5886004 N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide

N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5886004
M. Wt: 310.3 g/mol
InChI Key: UDZATLQNJLKWLX-JLHYYAGUSA-N
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Description

N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as NEMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NEMPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential applications in various fields such as materials science, chemical biology, and medicinal chemistry. In materials science, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of functionalized polymers and dendrimers. In chemical biology, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a fluorescent probe for the detection of protein-protein interactions. In medicinal chemistry, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have shown that N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide can interact with proteins and enzymes in the body, leading to changes in their activity and function. For example, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide can have various biochemical and physiological effects on the body. For example, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have antioxidant properties, which can protect cells from oxidative damage. N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide is soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of using N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide is its relatively high cost, which can be a barrier for some researchers.

Future Directions

There are several future directions for the study of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its applications in materials science, particularly in the synthesis of functionalized polymers and dendrimers. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide and its effects on the body.

Synthesis Methods

The synthesis of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-methylphenylamine with 4-nitrobenzaldehyde in the presence of N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting product is then purified through recrystallization to obtain N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide in high purity.

properties

IUPAC Name

(E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-19(17-7-5-4-6-14(17)2)18(21)13-10-15-8-11-16(12-9-15)20(22)23/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZATLQNJLKWLX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide

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